molecular formula C13H22N2O B2577261 N'-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine CAS No. 893613-31-5

N'-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine

Cat. No.: B2577261
CAS No.: 893613-31-5
M. Wt: 222.332
InChI Key: CHTUVBVTLXJMNP-UHFFFAOYSA-N
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Description

N'-(3-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine is a tertiary diamine derivative characterized by a propane-1,3-diamine backbone with dimethyl substituents on the terminal amines and a 3-methoxybenzyl group attached to the central nitrogen. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, medicinal applications, and organic synthesis.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-15(2)9-5-8-14-11-12-6-4-7-13(10-12)16-3/h4,6-7,10,14H,5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTUVBVTLXJMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine typically involves the reductive amination of 3-methoxybenzaldehyde with N,N-dimethylpropane-1,3-diamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of N’-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

N’-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, thereby modulating the endocannabinoid system and influencing neurotransmitter release.

Comparison with Similar Compounds

Positional Isomers: Ortho, Meta, and Para Methoxy Substitutions

The position of the methoxy group on the benzyl ring significantly impacts physicochemical and biological properties:

Compound Substitution Key Properties Applications
N'-(3-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine Meta Enhanced solubility due to moderate steric hindrance; balanced electronic effects Anticancer agents, metal coordination
N'-(4-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine Para Lower steric hindrance; stronger electron-donating effect Catalysis, ligand synthesis
N'-(2-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine Ortho High steric hindrance; reduced solubility Limited due to synthetic challenges

Key Findings :

  • Meta substitution (3-position) offers a balance between electronic donation and steric effects, enhancing suitability for biological targeting (e.g., G-quadruplex interactions) .
  • Para substitution (4-position) maximizes electron donation, favoring applications in metal coordination (e.g., platinum complexes in anticancer research) .
  • Ortho substitution (2-position) is less common due to steric constraints, limiting its utility in catalysis or drug design .

Substituent Variations on the Benzyl Group

Replacing the methoxy group with electron-withdrawing or bulky substituents alters reactivity and function:

Compound Substituent Electronic Effect Key Differences
N-(4-Chlorobenzyl)propane-1,3-diamine Chloro (para) Electron-withdrawing Reduces electron density on the benzyl ring; may enhance metal-ligand bond strength
N-(4-Nitrobenzyl)propane-1,3-diamine Nitro (para) Strongly withdrawing Lowers basicity of the diamine; limits biological activity due to poor solubility
N-(3-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine Methoxy (meta) Electron-donating Improves solubility and π-π stacking in DNA interactions

Key Findings :

  • Electron-withdrawing groups (e.g., nitro, chloro) reduce the diamine's basicity and hinder interactions with negatively charged biological targets .
  • Methoxy groups enhance π-π stacking and electrostatic interactions, as seen in G-quadruplex-targeting agents like SYUIQ-FM05 (IC50 = 1.0 μM vs. 16.6 μM for non-methoxy analogs) .

Backbone Modifications: Dimethyl vs. Other Substituents

Variations in the propane-1,3-diamine backbone influence stability and reactivity:

Compound Backbone Substituents Key Properties
N,N-Dimethylpropane-1,3-diamine Dimethyl High basicity; stabilizes protonated forms for catalytic and biological roles
N-Benzylpropane-1,3-diamine Benzyl Increased steric bulk; modifies metal coordination geometry
N,N'-Bis(2-cyanoethyl)propane-1,3-diamine Cyanoethyl Reduces basicity; enhances crosslinking efficiency in polymer chemistry

Key Findings :

  • Dimethyl substituents (as in this compound) enhance basicity, promoting protonation at physiological pH for biological activity .
  • Bulky substituents (e.g., benzyl) alter metal coordination, as demonstrated in palladium-Schiff base complexes for Heck reactions .

Key Findings :

  • The N,N-dimethylpropane-1,3-diamine moiety in SYUIQ-FM05 improves electrostatic interactions with DNA, critical for anticancer activity .
  • Methoxybenzyl-substituted diamines show promise in platinum complexes, where electronic effects modulate antitumor efficacy .

Biological Activity

N'-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine is a compound of growing interest in pharmacological research due to its biological activity, particularly as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This compound has been studied for its potential therapeutic effects on various physiological processes, including pain modulation and inflammation reduction.

Target Enzyme:
The primary target of this compound is FAAH, an enzyme responsible for the degradation of fatty acid amides, including endocannabinoids. By inhibiting FAAH, this compound increases the levels of these endogenous signaling molecules, which can have significant effects on pain perception and inflammatory responses.

Mode of Action:
The compound binds to the active site of FAAH, leading to a decrease in its enzymatic activity. This inhibition results in elevated concentrations of endocannabinoids such as anandamide, which are known to modulate pain and inflammation through their action on cannabinoid receptors.

Biochemical Interactions:
this compound has been shown to influence several biochemical pathways by interacting with specific proteins and enzymes. Its role as a FAAH inhibitor suggests that it may also affect other signaling pathways involved in neuroprotection and cellular signaling.

Pharmacokinetics:
Studies indicate that this compound exhibits slow absorption and elimination rates in animal models, which may influence its therapeutic efficacy. The pharmacokinetic profile suggests potential for sustained action in vivo.

Cellular Effects

Impact on Cell Signaling:
By increasing endocannabinoid levels through FAAH inhibition, this compound can modulate various cellular processes. These include alterations in pain signaling pathways and inflammatory responses, making it a candidate for further exploration in pain management therapies.

Case Studies and Experimental Data

A series of experiments have demonstrated the biological activity of this compound:

  • Dosage Effects: In animal models, varying dosages have shown that lower doses effectively inhibit FAAH and increase endocannabinoid levels, leading to observable analgesic effects.
  • Temporal Effects: The compound exhibits time-dependent inhibition of FAAH; prolonged exposure results in more significant biological effects.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other known FAAH inhibitors can be useful. The following table summarizes key properties:

Compound NameFAAH InhibitionPain Relief EfficacyPharmacokinetics
This compoundYesModerateSlow absorption
URB597YesHighRapid absorption
PF-3845YesModerateModerate absorption

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